Antiviral Potency Differential: Mikanin vs. Potassium Mikanin 3-Sulfate vs. Sesquiterpene Lactone Against Parainfluenza Virus Type 3
In a head-to-head comparative evaluation of Mikania micrantha constituents against parainfluenza virus type 3 (PIV-3) in HEp-2 cells, mikanin (Compound 5) exhibited an IC50 of 41.6 µM, whereas its sulfated derivative, potassium mikanin 3-sulfate (Compound 4), demonstrated a 2.1-fold higher potency with an IC50 of 19.7 µM [1]. In the same study, a sesquiterpene lactone (1,10-epoxy-4-germacrene-12,8;15,6-diolide, Compound 2) showed an IC50 of 37.4 µM against PIV-3 [1]. This positions mikanin's antiviral activity as moderate but distinct from both its sulfated metabolite and co-occurring terpenoids, highlighting the functional impact of the C3-sulfation on antiviral efficacy.
| Evidence Dimension | Antiviral activity (IC50) against Parainfluenza virus type 3 |
|---|---|
| Target Compound Data | IC50 = 41.6 µM |
| Comparator Or Baseline | Potassium mikanin 3-sulfate (IC50 = 19.7 µM); 1,10-epoxy-4-germacrene-12,8;15,6-diolide (IC50 = 37.4 µM) |
| Quantified Difference | Mikanin is 2.1-fold less potent than potassium mikanin 3-sulfate; 1.1-fold less potent than the sesquiterpene lactone |
| Conditions | Human HEp-2 cells infected with Parainfluenza virus type 3; plaque reduction assay |
Why This Matters
Researchers investigating structure-activity relationships in antiviral flavones must use the non-sulfated aglycone (mikanin) to establish baseline potency before exploring the enhanced activity conferred by sulfation or other modifications.
- [1] But PP, He ZD, Ma SC, Chan YM, Shaw PC, Ye WC, Jiang RW. Antiviral constituents against respiratory viruses from Mikania micrantha. J Nat Prod. 2009;72(5):925-928. PMID: 19267453. View Source
